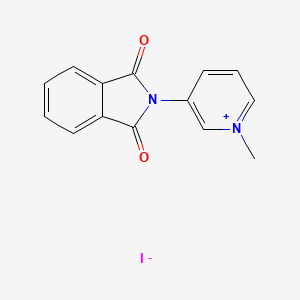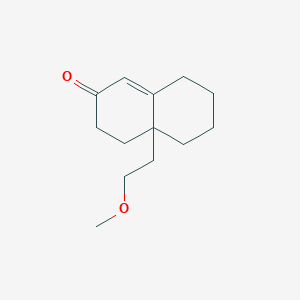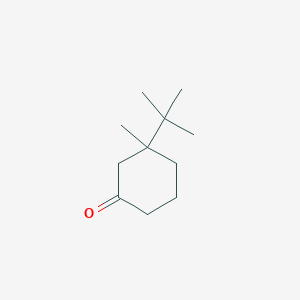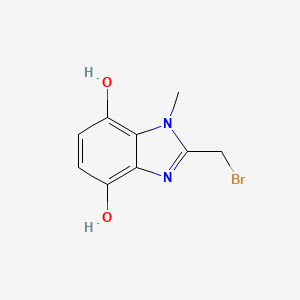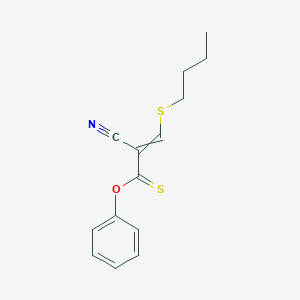
2,1,3-Benzoselenadiazole, 5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluorobenzo[c][1,2,5]selenadiazole is an organic compound that belongs to the class of selenadiazoles. This compound is characterized by the presence of a fluorine atom and a selenadiazole ring, which is a five-membered ring containing selenium and nitrogen atoms. The unique structure of 5-Fluorobenzo[c][1,2,5]selenadiazole makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobenzo[c][1,2,5]selenadiazole typically involves the reaction of a fluorinated benzene derivative with selenium and nitrogen-containing reagents. One common method is the palladium-catalyzed Stille polymerization, where a bisstannyled donor fragment is copolymerized with a dibromo-monomer containing the selenadiazole unit . This method allows for the precise control of the polymer regiochemistry and solubility.
Industrial Production Methods
While specific industrial production methods for 5-Fluorobenzo[c][1,2,5]selenadiazole are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of palladium-catalyzed reactions and other catalytic processes ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions
5-Fluorobenzo[c][1,2,5]selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.
Reduction: Reduction reactions can convert the selenadiazole ring to selenides or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Fluorobenzo[c][1,2,5]selenadiazole include palladium catalysts, halogenating agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of 5-Fluorobenzo[c][1,2,5]selenadiazole depend on the specific reaction type. For example, oxidation reactions may yield selenoxides, while substitution reactions can produce various fluorine-substituted derivatives.
科学的研究の応用
5-Fluorobenzo[c][1,2,5]selenadiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Fluorobenzo[c][1,2,5]selenadiazole involves its interaction with cellular targets and pathways. In cancer cells, the compound induces apoptosis by up-regulating the expression of pro-apoptotic proteins such as Bax and cleaved caspases . It also inhibits cell cycle progression by down-regulating cyclins and cyclin-dependent kinases, leading to cell cycle arrest in the G0/G1 phase . These molecular interactions contribute to its antiproliferative effects.
類似化合物との比較
Similar Compounds
5-Fluorobenzo[c][1,2,5]thiadiazole: This compound is similar in structure but contains sulfur instead of selenium.
5-Halogen-6-nitrobenzo[c][1,2,5]selenadiazoles: These derivatives have been studied for their anticancer activity and exhibit similar mechanisms of action.
Uniqueness
5-Fluorobenzo[c][1,2,5]selenadiazole is unique due to the presence of the selenium atom, which imparts distinct electronic and chemical properties compared to its sulfur-containing analogs. The incorporation of selenium enhances the compound’s ability to participate in redox reactions and improves its biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
92891-46-8 |
|---|---|
分子式 |
C6H3FN2Se |
分子量 |
201.07 g/mol |
IUPAC名 |
5-fluoro-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H3FN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H |
InChIキー |
XFMZJDZBFCMXDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=N[Se]N=C2C=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)




![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
